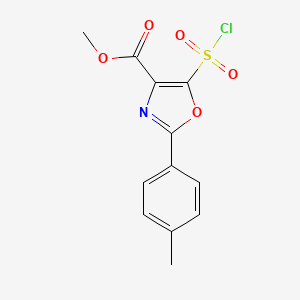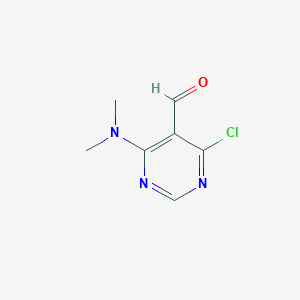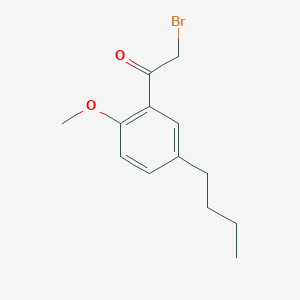![molecular formula C22H22BrClN4O2S B2985166 6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-04-8](/img/no-structure.png)
6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, a piperazine ring, and a bromine atom, among other features. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazolinone ring and the attachment of the piperazine ring . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a substitution reaction, or the compound could participate in reactions involving the quinazolinone ring or the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might make it relatively heavy and polar, while the piperazine ring might influence its solubility in water .科学的研究の応用
Antimicrobial Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain compounds within this class exhibit potent activity against a range of bacterial and fungal strains. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antifungal activity against various fungal strains (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).
Anticancer Applications
Quinazolinone derivatives have also been explored for their potential anticancer activity. Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized and screened for cytotoxicity against cancer cell lines, revealing that certain compounds exhibit significant anticancer activity. For example, substituted benzoquinazolinones have shown promising results in inhibiting the growth of HT29 and HCT116 cancer cell lines, highlighting their potential as anticancer agents (M. Nowak et al., 2015).
Synthetic Utility
Quinazolinones and their derivatives are valuable intermediates in organic synthesis, offering a platform for the development of various pharmacologically active compounds. The synthesis of novel quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone has been reported, demonstrating the versatility of quinazolinone scaffolds in synthesizing compounds with antimicrobial activity (N. Patel, J. Patel, V. Patel, 2010).
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Based on the structure-activity relationships of similar compounds, it can be inferred that the compound may interact with its target throughhydrogen bonding . The piperazine bridging unit in the compound could provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with key residues in the target protein .
Biochemical Pathways
Similar compounds have been used in the treatment of tuberculosis, suggesting that this compound may affect pathways related to the survival and replication ofMycobacterium tuberculosis .
Pharmacokinetics
The presence of a piperazine moiety in the compound has been reported to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Similar compounds have shown significant inhibitory activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also exhibit anti-tubercular activity .
Action Environment
The stability of similar compounds has been enhanced by the introduction of more stable boronic ester moieties .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "3-chlorophenylpiperazine", "4-bromo-1-butanol", "2-amino-3-bromo-6-methylbenzoic acid", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(3-chlorophenyl)piperazine", "3-chlorophenylpiperazine is reacted with acetic anhydride and acetic acid in the presence of triethylamine to form 4-(3-chlorophenyl)piperazine.", "Step 2: Synthesis of 4-bromo-1-butanol", "4-bromo-1-butanol is synthesized by reacting 1-butanol with hydrobromic acid.", "Step 3: Synthesis of 4-(4-bromobutoxy)-3-chlorobenzene", "4-(3-chlorophenyl)piperazine is reacted with 4-bromo-1-butanol in the presence of potassium carbonate and N,N-dimethylformamide to form 4-(4-bromobutoxy)-3-chlorobenzene.", "Step 4: Synthesis of 2-amino-3-bromo-6-methylbenzoic acid", "2-amino-3-bromo-6-methylbenzoic acid is synthesized by reacting 2-amino-6-methylbenzoic acid with bromine in the presence of sodium hydroxide.", "Step 5: Synthesis of 2-amino-3-(4-(4-bromobutoxy)-3-chlorophenyl)-6-methylbenzoic acid", "4-(4-bromobutoxy)-3-chlorobenzene is reacted with 2-amino-3-bromo-6-methylbenzoic acid in the presence of potassium carbonate and N,N-dimethylformamide to form 2-amino-3-(4-(4-bromobutoxy)-3-chlorophenyl)-6-methylbenzoic acid.", "Step 6: Synthesis of 6-bromo-3-(4-(4-bromobutoxy)-3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one", "2-amino-3-(4-(4-bromobutoxy)-3-chlorophenyl)-6-methylbenzoic acid is reacted with thiourea in the presence of ethanol to form 6-bromo-3-(4-(4-bromobutoxy)-3-chlorophenyl)-2-thioxo-1H-quinazolin-4-one.", "Step 7: Synthesis of 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one", "4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyric acid is synthesized by reacting 4-(3-chlorophenyl)piperazine with ethyl acetoacetate in the presence of sodium ethoxide.", "4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyric acid is then reacted with 6-bromo-3-(4-(4-bromobutoxy)-3-chlorophenyl)-2-thioxo-1H-quinazolin-4-one in the presence of triethylamine and dichloromethane to form the final product, 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS番号 |
422288-04-8 |
製品名 |
6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C22H22BrClN4O2S |
分子量 |
521.86 |
IUPAC名 |
6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22BrClN4O2S/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31) |
InChIキー |
GMAPIZKUQZABGM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2985083.png)
![tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2985085.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)
![6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine](/img/structure/B2985087.png)


![4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2985090.png)



![(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde](/img/structure/B2985099.png)
![2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2985102.png)

![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)